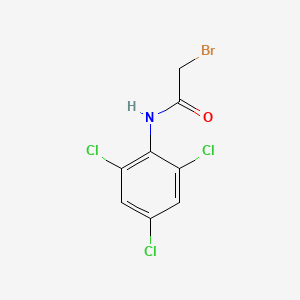
2-Bromo-n-(2,4,6-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-n-(2,4,6-trichlorophenyl)acetamide is an organic compound characterized by the presence of bromine, chlorine, and an acetamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-(2,4,6-trichlorophenyl)acetamide typically involves the bromination of an acetanilide derivative. One common method includes the reaction of 2,4,6-trichloroaniline with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-n-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted acetamides, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-n-(2,4,6-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-n-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity with nucleophiles is a key aspect of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-n-(4-chloro-2,6-dibromophenyl)acetamide
- 2-Bromo-n-(2-chloro-4,6-dibromophenyl)acetamide
- 2-Bromo-n-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
2-Bromo-n-(2,4,6-trichlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.
Propiedades
Número CAS |
99468-71-0 |
|---|---|
Fórmula molecular |
C8H5BrCl3NO |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-bromo-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5BrCl3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14) |
Clave InChI |
KRDFFOCSYKHZDI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)NC(=O)CBr)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


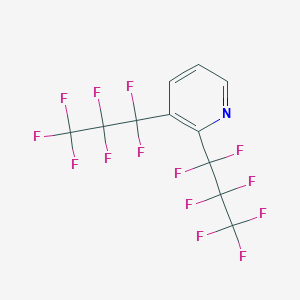
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)
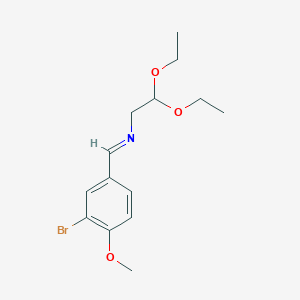

![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
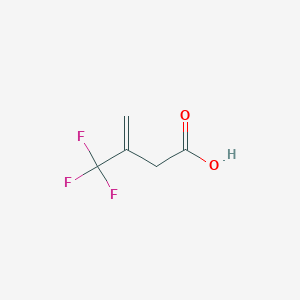
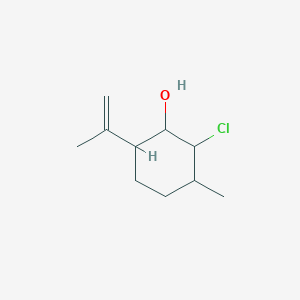
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
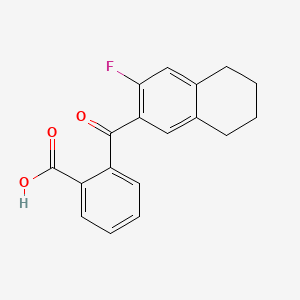
![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
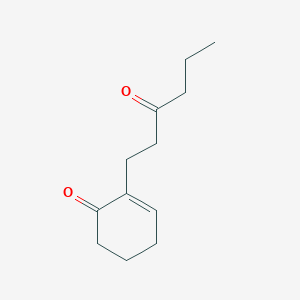

![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
